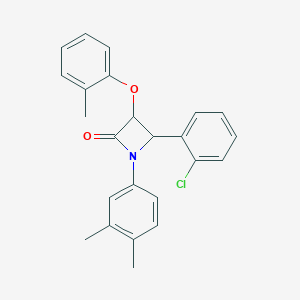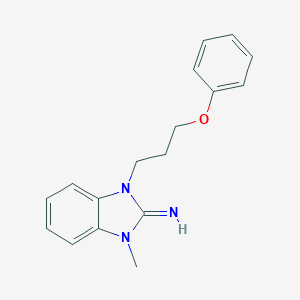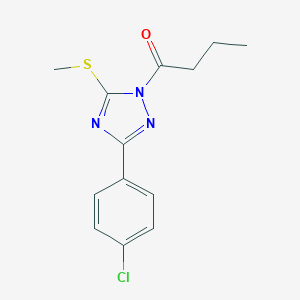![molecular formula C17H18BrN3 B379310 N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379310.png)
N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that features a benzimidazole core substituted with a 4-bromobenzyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl chloride, which is then reacted with 1-propyl-1H-benzimidazole in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The bromobenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl bromide: Similar structure but lacks the benzimidazole core.
4-bromobenzyl bromide: Similar substituent but different core structure.
1-propyl-1H-benzimidazole: Lacks the bromobenzyl group
Uniqueness
N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the combination of the benzimidazole core with the 4-bromobenzyl and propyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Propriétés
Formule moléculaire |
C17H18BrN3 |
|---|---|
Poids moléculaire |
344.2g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H18BrN3/c1-2-11-21-16-6-4-3-5-15(16)20-17(21)19-12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
Clé InChI |
AUZWXUKOWWAJJE-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
SMILES canonique |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(5-methyl-2-thienyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379227.png)

![11-(2-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379232.png)

![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379235.png)

![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379241.png)
![N-(4-{[5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379243.png)




![4-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379250.png)
